For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 3-Pentadecylphenol
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Pentadecylphenol (PDP), a phenolic lipid derived from natural sources. The information presented herein is intended to support research, development, and application of this compound in various scientific fields.
Introduction
3-Pentadecylphenol (CAS No. 501-24-6) is an amphiphilic organic compound characterized by a phenol headgroup and a long, 15-carbon alkyl chain (pentadecyl group) at the meta position of the benzene ring.[1][2] It is a saturated derivative of cardanol, which is obtained from cashew nutshell liquid (CNSL), a byproduct of cashew nut processing.[1][3] The unique structure of 3-pentadecylphenol, combining a hydrophilic phenolic moiety with a significant hydrophobic alkyl tail, imparts distinct physicochemical properties that make it a subject of interest for applications ranging from polymer chemistry to materials science and pharmacology.[4][5][6][7]
Physicochemical Properties
The key physicochemical properties of 3-Pentadecylphenol are summarized in the table below. These values have been compiled from various sources and represent both experimental and predicted data.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₆O | [8][9][10] |
| Molecular Weight | 304.51 g/mol | [8][9][10] |
| Appearance | Slightly brown to pink-brown crystalline material; White to Gray to Brown powder to lump. | [1][8] |
| Melting Point | 50-53 °C | [1][2][8][11] |
| 54.5 °C | [9] | |
| Boiling Point | 190-195 °C at 1 mmHg | [1][2][12] |
| 232 °C at 8 mmHg | ||
| 402 °C at 760 mmHg | [13] | |
| Density | 0.908 - 0.9096 g/cm³ (estimate) | [1][13] |
| Solubility | Water: 0.001028 mg/L @ 25 °C (estimated).[14] Soluble in organic solvents like ethanol.[15][16] | |
| pKa | 10.06 ± 0.10 (Predicted) | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | 7.0259 - 9.4 | [9][10][12] |
| Flash Point | >113 °C (>230 °F) | [1][11][17] |
| Refractive Index | ~1.4960 (estimate) | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 3-Pentadecylphenol are not extensively published in single sources. However, standard analytical methodologies are employed for its characterization.
3.1. Determination of Melting Point
The melting point of 3-Pentadecylphenol is typically determined using the capillary method with a melting point apparatus.
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Protocol: A small, dry sample of crystalline 3-Pentadecylphenol is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.
3.2. Determination of Boiling Point
The boiling point is determined under reduced pressure due to the high molecular weight of the compound, which would require very high temperatures at atmospheric pressure, potentially leading to decomposition.
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Protocol: A sample of 3-Pentadecylphenol is placed in a distillation flask connected to a vacuum system and a manometer. The sample is heated, and the temperature at which the liquid boils and its vapor pressure equals the pressure in the system is recorded as the boiling point at that specific pressure.
3.3. Solubility Determination
The solubility of 3-Pentadecylphenol in various solvents can be determined using the shake-flask method.
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Protocol: An excess amount of solid 3-Pentadecylphenol is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of 3-Pentadecylphenol in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
3.4. Spectroscopic Characterization
The structural identity and purity of 3-Pentadecylphenol are confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure.[18][19][20] The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain.[21] The ¹³C NMR spectrum would show distinct signals for the carbons in the benzene ring and the pentadecyl chain.[18]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of 3-Pentadecylphenol would exhibit a broad absorption band for the O-H stretching of the phenolic group and characteristic peaks for C-H stretching of the alkyl chain and C=C stretching of the aromatic ring.[18]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[22]
Visualizations
The following diagram illustrates a generalized workflow for the isolation and physicochemical characterization of 3-Pentadecylphenol.
Caption: Workflow for the production and analysis of 3-Pentadecylphenol.
Conclusion
3-Pentadecylphenol possesses a unique combination of a polar phenolic head and a long nonpolar alkyl tail, which dictates its physicochemical properties such as a distinct melting point, high boiling point under vacuum, and low water solubility. These characteristics are fundamental to its behavior in various systems and are crucial for its application in the development of new materials, surfactants, and potentially as a bioactive compound. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this versatile molecule.
References
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- 22. Phenol, 3-pentadecyl- [webbook.nist.gov]
